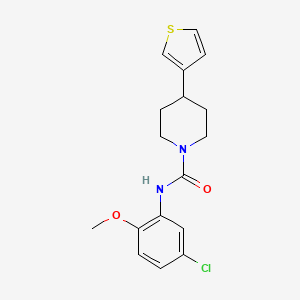

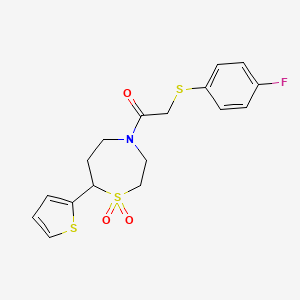

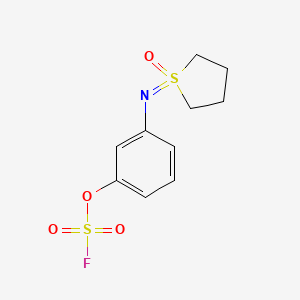

![molecular formula C23H22N4O7S B2992476 5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 891127-17-6](/img/structure/B2992476.png)

5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and structural motifs that are common in medicinal chemistry, including a nitro group, an oxadiazole ring, a benzo[b]thiophene ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The benzo[b]thiophene ring is a five-membered heterocyclic compound containing a sulfur atom . The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. The nitro group (-NO2) is a common functional group in organic chemistry, and the carboxamide group (-CONH2) is a derivative of carboxylic acids .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of nitrothiophene derivatives, including structures similar to "5-nitro-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide," focuses on creating compounds with potential radiosensitization and bioreductive activation properties. For instance, a series of nitrothiophenes with tertiary amine or oxirane side chains showed promise as radiosensitizers and selective cytotoxins (Threadgill et al., 1991). These studies highlight the compound's utility in enhancing radiotherapy's effectiveness and its selective toxicity towards hypoxic cells.

Radiosensitization and Cytotoxicity

Compounds structurally related to "this compound" have been evaluated for their potential as radiosensitizers. The aim is to sensitize cancer cells to radiation therapy, thereby enhancing treatment efficacy. The research by Threadgill et al. (1991) demonstrates the application of nitrothiophene derivatives in this context, suggesting the possibility of improving cancer treatment outcomes through chemical sensitization.

Antioxidant Activity

The study of various derivatives for their antioxidant properties has led to the identification of compounds with significant activity. For example, a series of pyrrolidine-3-carboxylic acid derivatives exhibited potent antioxidant activities, with some derivatives outperforming known antioxidants like ascorbic acid (Tumosienė et al., 2019). This research underscores the potential therapeutic applications of these compounds in combating oxidative stress-related diseases.

Antidiabetic Screening

The exploration of novel compounds for antidiabetic properties has also been undertaken. A series of dihydropyrimidine derivatives were synthesized and assessed for their α-amylase inhibitory activity, indicating potential applications in managing diabetes (Lalpara et al., 2021). Such studies contribute to the search for new antidiabetic medications.

Material Science Applications

In the realm of material science, oxadiazole derivatives have been investigated for their corrosion inhibition efficiency on mild steel, revealing their potential as protective agents in industrial applications (Kalia et al., 2020). This research highlights the compound's utility beyond biomedical applications, extending to materials protection.

Propiedades

IUPAC Name |

5-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O7S/c1-4-31-16-10-14(11-17(32-5-2)20(16)33-6-3)22-25-26-23(34-22)24-21(28)19-12-13-9-15(27(29)30)7-8-18(13)35-19/h7-12H,4-6H2,1-3H3,(H,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHRZMAVKBWGNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B2992403.png)

![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine;hydrochloride](/img/structure/B2992405.png)

amino]acetic acid](/img/structure/B2992408.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2992412.png)